molecular formula C27H24N4O4 B2762482 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207026-86-5

3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2762482
CAS No.: 1207026-86-5
M. Wt: 468.513
InChI Key: AMKLIVOCLMBZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes recent research findings on its biological activity, including antimicrobial efficacy and cytotoxic effects against various cancer cell lines.

Chemical Structure and Synthesis

The compound features a quinazoline core substituted with a 3-(3,4-dimethylphenyl) group and a 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl side chain. The synthesis of such compounds typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance:

  • A series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated against Gram-positive and Gram-negative bacteria. Among these derivatives, several compounds showed moderate to strong antibacterial activity compared to standard antibiotics like ampicillin. The most promising compounds displayed inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
15Staphylococcus aureus1280
14aCandida albicans1370
14bE. coli1075

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. The compound has been shown to inhibit the proliferation of various cancer cell lines:

  • Cytotoxicity Assays: In vitro studies using the MTT assay revealed that certain quinazoline derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and K562 (leukemia). The IC50 values for some derivatives ranged from 100 to 400 µM .
Cell LineCompoundIC50 (µM)
HeLaII>400
K562IV100
MCF-7A310

The biological activity of quinazoline derivatives is often attributed to their ability to interfere with critical cellular processes:

  • Inhibition of DNA Topoisomerases: Some studies suggest that these compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .
  • Cytotoxic Mechanisms: Quinazoline derivatives may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and bacterial resistance. For example, docking studies on acetylcholinesterase showed promising interactions with certain quinazoline derivatives .

Properties

CAS No.

1207026-86-5

Molecular Formula

C27H24N4O4

Molecular Weight

468.513

IUPAC Name

3-(3,4-dimethylphenyl)-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-4-34-21-9-7-8-19(15-21)25-28-24(35-29-25)16-30-23-11-6-5-10-22(23)26(32)31(27(30)33)20-13-12-17(2)18(3)14-20/h5-15H,4,16H2,1-3H3

InChI Key

AMKLIVOCLMBZEC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.